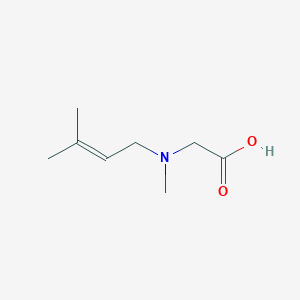
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an octyloxy-substituted benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(octyloxy)benzoic acid: This can be synthesized by reacting 1-bromooctane with methyl p-hydroxybenzoate, followed by hydrolysis.
Formation of this compound: The 4-(octyloxy)benzoic acid is then esterified with 4-(2-cyanoethyl)phenol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl and benzoate rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds or coordinate with metal ions, while the phenyl and benzoate rings can participate in π-π interactions and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
59854-53-4 |
|---|---|
Molekularformel |
C24H29NO3 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
[4-(2-cyanoethyl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-19-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(11-15-23)9-8-18-25/h10-17H,2-9,19H2,1H3 |
InChI-Schlüssel |
PVXBBILVFNKFCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


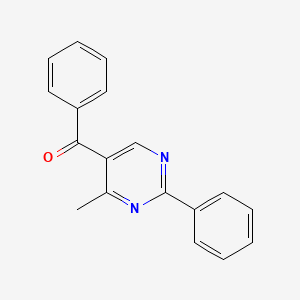
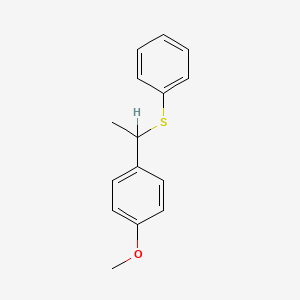
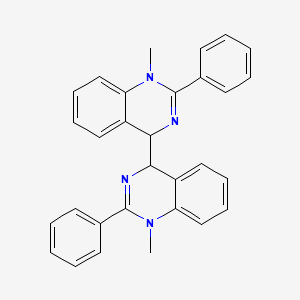
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

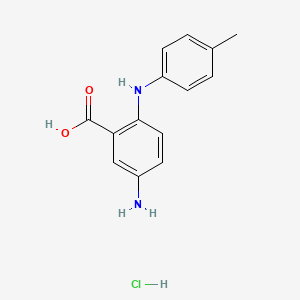
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)

![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
